Cas no 915189-56-9 (4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one)

4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one is a synthetic compound with significant advantages in medicinal chemistry. It exhibits high purity and stability, making it suitable for various applications, including pharmaceutical research and drug development. The compound's unique structure confers desirable pharmacological properties, enhancing its potential as a lead molecule in the discovery of novel therapeutic agents.
4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one structure
915189-56-9 structure
Product Name:4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one
CAS No:915189-56-9
MF:C20H20ClN3O
MW:353.845303535461
CID:5427136
Update Time:2025-07-22

4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-ethylpyrrolidin-2-one
    • 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one
    • Inchi: 1S/C20H20ClN3O/c1-2-23-13-15(11-19(23)25)20-22-17-5-3-4-6-18(17)24(20)12-14-7-9-16(21)10-8-14/h3-10,15H,2,11-13H2,1H3
    • InChI Key: XQDZFCWYXQAWOW-UHFFFAOYSA-N
    • SMILES: N1(CC)CC(C2N(CC3=CC=C(Cl)C=C3)C3=CC=CC=C3N=2)CC1=O

4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3320-0453-2μmol
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one
915189-56-9 90%+
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F3320-0453-2mg
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F3320-0453-4mg
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one
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F3320-0453-5mg
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one
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F3320-0453-10mg
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one
915189-56-9 90%+
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$118.5 2023-07-27

4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one Related Literature

Additional information on 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one

Introduction to 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one (CAS No. 915189-56-9) and Its Emerging Applications in Chemical Biology

The compound 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one, identified by the CAS number 915189-56-9, represents a novel molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a complex structural framework that integrates multiple pharmacophoric moieties, making it a subject of considerable interest for medicinal chemists and biologists exploring innovative therapeutic strategies.

Structurally, the molecule comprises a benzodiazole core substituted with a 4-chlorophenylmethyl group at the 1-position and an ethylpyrrolidinone moiety at the 2-position. The presence of these functional groups imparts unique electronic and steric properties, which are critical for modulating biological activity. The benzodiazole scaffold is well-documented for its role in central nervous system (CNS) pharmacology, while the ethylpyrrolidinone component suggests potential interactions with enzyme systems or receptor binding sites. Such structural features make this compound a promising candidate for further investigation in drug discovery pipelines.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting neurological disorders, particularly those involving aberrant neurotransmitter signaling. The benzodiazole moiety is known to interact with GABAergic receptors, which are pivotal in regulating anxiety, sleep, and muscle relaxation. By incorporating a 4-chlorophenylmethyl substituent, the compound may exhibit enhanced binding affinity or selectivity compared to classical benzodiazole derivatives. This modification could lead to the identification of novel anxiolytics or sedatives with improved pharmacokinetic profiles.

The ethylpyrrolidinone group introduces an additional layer of complexity, potentially influencing metabolic stability and bioavailability. Computational modeling studies have suggested that this moiety could engage in hydrogen bonding or hydrophobic interactions with biological targets, thereby modulating receptor affinity or allosteric effects. Such insights are derived from advanced molecular docking simulations that predict favorable binding modes between this compound and proteins of interest. These computational approaches are increasingly integral to modern drug design, enabling rapid screening of large chemical libraries for hits with high therapeutic potential.

Emerging research in chemical biology has highlighted the importance of polypharmacicity—where a single molecule interacts with multiple targets—in achieving synergistic therapeutic effects. The structural design of 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one (CAS No. 915189-56-9) aligns well with this paradigm. Preclinical studies using homology models and enzyme-based assays have indicated that this compound may exhibit dual-action mechanisms, such as inhibiting both neurotransmitter reuptake and ion channel modulation. Such multifunctional activity could address complex pathologies more effectively than single-target drugs.

Furthermore, the synthesis of this compound has been optimized using state-of-the-art organic methodologies to ensure high yield and purity. Modern techniques like flow chemistry and microwave-assisted synthesis have been employed to streamline production processes, making large-scale experimentation feasible for academic and industrial researchers alike. The synthetic route also emphasizes green chemistry principles by minimizing waste generation and reducing hazardous reagent usage—a critical consideration in contemporary pharmaceutical development.

The pharmacological profile of 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one is currently under active investigation in several research laboratories. Preliminary in vitro assays have demonstrated moderate activity against certain enzyme targets relevant to neurodegenerative diseases, suggesting its utility as a scaffold for derivative development. Additionally, cell-based assays are being conducted to evaluate cytotoxicity profiles and potential immunomodulatory effects before moving into animal models.

Advances in analytical chemistry have enabled precise characterization of this compound using spectroscopic techniques such as NMR spectroscopy and mass spectrometry (MS). High-resolution MS data confirms the molecular weight consistency with the nominal value (CAS No. 915189-56-9) while NMR spectra provide detailed information on proton environments and connectivity patterns within the molecule. These analytical validations are essential for ensuring batch-to-batch reproducibility during drug development initiatives.

The regulatory landscape surrounding novel chemical entities like 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-ethylpyrrolidin-2-one (CAS No. 915189569) continues to evolve in alignment with global safety standards set forth by agencies such as the FDA and EMA. Researchers must navigate stringent guidelines regarding preclinical safety evaluations before proceeding to clinical trials—a process that demands rigorous documentation of synthetic pathways, impurity profiles, and toxicological assessments.

In conclusion,4-{1-(4-chlorophenyl)methyl}-1H-1,3-benzodiazol-2-yl- , , , , ,,,,,,,>-, . . .

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